3-[(Oxan-4-yl)amino]propan-1-ol
CAS No.:
Cat. No.: VC18287741
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 3-(oxan-4-ylamino)propan-1-ol |
| Standard InChI | InChI=1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 |
| Standard InChI Key | HZTDXBCIFQPDQA-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1NCCCO |
Introduction
3-[(Oxan-4-yl)amino]propan-1-ol, also known as 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol, is an organic compound with the molecular formula C8H17NO2. It features a tetrahydropyran ring linked to a propanol backbone through an amino group, imparting unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
InChI Code and Key
The InChI code for 3-[(Oxan-4-yl)amino]propan-1-ol is 1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2, with an InChI key of HZTDXBCIFQPDQA-UHFFFAOYSA-N .
Synthesis and Preparation
The synthesis of 3-[(Oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxan-4-yl derivatives with amino alcohols under controlled conditions. Common methods include the use of solvents like ethanol or methanol, with catalysts such as sodium hydroxide. The reaction conditions often involve heating to ensure complete conversion.
Industrial Scale Synthesis
On an industrial scale, continuous flow reactors are employed to enhance control over reaction parameters and improve yields. Advanced purification techniques, such as distillation and crystallization, ensure high-purity products suitable for various applications.
Biological Activity and Potential Applications
Research into the biological activity of 3-[(Oxan-4-yl)amino]propan-1-ol suggests potential interactions with biomolecules, including enzymes and receptors. The presence of both an amino group and a hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially influencing enzymatic activities or receptor interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-[(Oxan-4-yl)amino]propan-1-ol. Here is a comparison table highlighting some of these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-(oxan-4-yl)propan-1-ol | C8H17NO2 | Contains an additional hydroxyl group |
| 3-Amino-(oxan-4-ylic) propanol | C8H17NO2 | Lacks the tetrahydropyran ring |
| 2-Amino-(tetrahydro-pyran) propanol | C8H17NO | Different ring structure impacting reactivity |
| 3-Amino-(1-hydroxyethyl)-propanol | C6H13NO2 | Shorter carbon chain affecting solubility |
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